Peltatoside is a natural product found in Vicia sativa, Calluna vulgaris, and Corydalis bungeana with data available.
Peltatoside
CAS No.: 23284-18-6
Cat. No.: VC21351442
Molecular Formula: C26H28O16
Molecular Weight: 596.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23284-18-6 |
---|---|
Molecular Formula | C26H28O16 |
Molecular Weight | 596.5 g/mol |
IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1 |
Standard InChI Key | YNMFDPCLPIMRFD-KSPKLRDJSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Canonical SMILES | C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |
Chemical Identity and Structure
Peltatoside (CAS: 23284-18-6) is a flavonoid with the molecular formula C₂₆H₂₈O₁₆ and a molecular weight of 596.5 g/mol . Chemically identified as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, it is commonly known as quercetin-3-O-arabinoglucoside or 3-arabinoglucosylquercetin .
The compound features a quercetin backbone (aglycone) with two sugar moieties attached: a glucose unit linked to an arabinose unit. Spectroscopic analysis reveals characteristic UV absorption maxima at approximately 203.0, 256.8, and 355.5 nm, indicative of its flavonoid structure . In terms of physical properties, Peltatoside appears as a yellow amorphous powder with a melting point of approximately 210°C (decomposition) .
Chemical Properties
Table 1: Physicochemical Properties of Peltatoside
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₈O₁₆ |
Molecular Weight | 596.5 g/mol |
CAS Number | 23284-18-6 |
EINECS Number | 245-555-1 |
Physical State | Yellow amorphous powder |
Melting Point | 210°C (decomposition) |
UV Absorption | 203.0, 256.8, 355.5 nm |
Solubility | Soluble in methanol, DMSO, chloroform |
Storage Conditions | <+8°C, dry and dark place |
The structural characterization of Peltatoside has been confirmed through various analytical techniques. ¹H NMR spectroscopy (500 MHz, MeOH-d₄) reveals characteristic aromatic protons at δH 7.67 (m), 6.87 (dd, J= 8.4 Hz), and 7.70 (d, J=2.3 Hz) assignable to H-6', H-5', and H-2' respectively, along with two meta-coupled protons at δH 6.19 (d, J=2.0 Hz) and δH 6.38 (d, J=2.0 Hz) for H-6 and H-8 . The presence of sugar moieties is confirmed by anomeric proton signals at δH 4.09 (d, J=7.4 Hz) and δH 5.21 (d, J=7.7 Hz) for arabinose and glucose, respectively .
Natural Sources and Isolation
Peltatoside has been identified in several plant species across different botanical families. The primary reported sources include:
Table 2: Natural Sources of Peltatoside
The isolation of Peltatoside typically involves multi-step extraction and purification procedures. From Loranthus micranthus (mistletoe), the isolation process begins with methanol extraction of the dried plant material, followed by liquid-liquid partitioning using solvents of increasing polarity (n-hexane, ethyl acetate, n-butanol) . The n-butanol fraction containing Peltatoside is then subjected to vacuum liquid chromatography over silica gel, followed by Sephadex LH-20 column chromatography and semi-preparative HPLC to obtain the pure compound .
Similarly, from Annona crassiflora leaves, Peltatoside is isolated through extraction and chromatographic techniques, highlighting the consistent presence of this compound across diverse plant species . These isolation procedures typically yield relatively small amounts of pure Peltatoside, reflecting its status as a specialized plant metabolite.
Pharmacological Activities
Anti-inflammatory Properties
Peltatoside demonstrates significant anti-inflammatory activity across multiple experimental models. In a zebrafish model of inflammation, Peltatoside (at doses of 25, 50, and 100 μg) administered intracelomatically significantly inhibited leukocyte recruitment in the coelomic cavity . This effect was comparable to that of dexamethasone, a standard anti-inflammatory glucocorticoid .
Additionally, Peltatoside inhibited the activity of inflammatory enzymes N-acetyl-β-d-glucuronidase (NAG) and myeloperoxidase (MPO), both markers of inflammatory cell infiltration . Histological examination revealed that while some microlesions were detected in evaluated organs, the 25 μg dose exhibited anti-inflammatory effects with minimal adverse tissue effects, suggesting a favorable therapeutic window .
In cell-based assays, Peltatoside inhibited the production of nitric oxide (NO) in RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), further confirming its anti-inflammatory potential through modulation of inflammatory mediator production .
Table 3: Anti-inflammatory Effects of Peltatoside
Research Methodologies and Analytical Characterization
Experimental Models
The pharmacological evaluation of Peltatoside has employed various experimental models, each providing unique insights into its biological activities:
-
Zebrafish Model: Utilized for evaluating anti-inflammatory effects, this model allows assessment of parameters such as leukocyte recruitment, enzyme activity (NAG, MPO), and tissue histology . The zebrafish model represents a feasible alternative to traditional rodent models for preclinical inflammation research.
-
Mouse Paw Pressure Test: Employed to assess analgesic properties, this test measures the effect of test compounds on hyperalgesia induced by inflammatory agents such as carrageenan . The localized administration allows evaluation of peripheral antinociceptive effects.
-
Cell Culture Assays: RAW264.7 macrophages have been used to evaluate the effect of Peltatoside on nitric oxide production following LPS stimulation, providing insights into its cellular mechanisms of action .
Analytical Characterization
The structural characterization of Peltatoside has been accomplished through multiple analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for isolation, purification, and quantitative analysis of Peltatoside, typically with UV detection at characteristic wavelengths .
-
Mass Spectrometry: HPLC-ESIMS analysis of Peltatoside shows characteristic peaks at m/z 597 [M+H]⁺ and m/z 595 [M-H]⁻, consistent with its molecular formula . Fragment ions at m/z 465 [M-132+H]⁺ (loss of arabinose) and m/z 303 [M-132-162+H]⁺ (loss of arabinose and glucose) confirm its diglycoside structure .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, including the configuration of glycosidic linkages and the positioning of various functional groups .
-
UV-Visible Spectroscopy: UV spectral analysis shows characteristic absorption maxima indicative of the flavonoid structure .
Future Research Directions
Despite the significant advances in understanding Peltatoside's chemical and pharmacological properties, several areas warrant further investigation:
-
Mechanism of Action: While the interaction with CB₁ cannabinoid receptors has been established, further research is needed to elucidate the complete molecular mechanisms underlying Peltatoside's anti-inflammatory and analgesic effects.
-
Structure-Activity Relationships: Comparative studies with related flavonoid glycosides could provide insights into the structural features responsible for Peltatoside's unique pharmacological profile.
-
Pharmacokinetics and Bioavailability: Studies on absorption, distribution, metabolism, and excretion would inform the development of appropriate formulations and dosing strategies.
-
Clinical Evaluation: Progression to clinical studies would be necessary to establish efficacy and safety in human subjects.
-
Sustainable Production: Given its limited natural abundance, investigation of sustainable production methods through plant cell culture, microbial fermentation, or chemical synthesis would be valuable for ensuring adequate supply for research and potential therapeutic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume